3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Description
The compound 3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE features a tetrahydroquinazoline-2,4-dione core, a piperazine ring substituted with a 4-methoxyphenyl group, and a ketone-linked propyl chain.
Properties
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-30-17-8-6-16(7-9-17)24-12-14-25(15-13-24)20(27)10-11-26-21(28)18-4-2-3-5-19(18)23-22(26)29/h2-9H,10-15H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGGWGRUHXIBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, 4-(4-methoxyphenyl)piperazine, which is then reacted with a suitable quinazoline precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of the desired product .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is typically synthesized via multi-step reactions involving amide coupling and cyclization processes .
Piperazine Moiety
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Nucleophilic Substitution : The secondary amines in the piperazine ring undergo alkylation or acylation. For example, reactions with acyl chlorides yield tertiary amides .
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Electrophilic Aromatic Substitution : The methoxyphenyl substituent directs electrophiles (e.g., nitration, sulfonation) to the para position relative to the methoxy group .
Quinazoline-2,4-dione Core
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Hydrolysis : Under acidic or basic conditions, the dione ring can hydrolyze to form anthranilic acid derivatives.
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Ring-Opening Reactions : Nucleophiles (e.g., amines, hydrazines) attack the electron-deficient carbonyl groups, leading to ring scission .
Propanoyl Linker
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Ester/Acid Derivative Interconversion : The ketone group in the propanoyl chain can be reduced to a hydroxyl group using NaBH₄ or oxidized to a carboxylic acid.
Amidation with Heterocycles
The compound reacts with 1-substituted piperazines via DCC-mediated coupling to form analogues with modified piperazine groups :
Antimicrobial Activity Correlation
Derivatives with 4-chlorobenzyl or cyclohexyl substituents on piperazine show enhanced antibacterial activity against Staphylococcus aureus (zone inhibition: 14 mm) .
Stability and Degradation
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pH Sensitivity : The compound degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming hydrolyzed quinazoline fragments .
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Thermal Stability : Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of analogous compounds .
Biological Activity-Driven Modifications
Comparative Reactivity with Analogues
| Feature | This Compound | Analogues (e.g., 3-phenyl derivatives) |
|---|---|---|
| Piperazine reactivity | High (flexible N-H) | Moderate (steric hindrance in bulkier groups) |
| Dione ring stability | Moderate | Lower (prone to rapid hydrolysis) |
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds with similar structures to tetrahydroquinazolines exhibit antidepressant properties. For instance, research has shown that modifications in the piperazine ring can enhance the affinity for serotonin receptors, suggesting that this compound may have potential as an antidepressant agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. A study demonstrated that derivatives of tetrahydroquinazoline could inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Compounds containing the piperazine moiety are known for their antimicrobial properties. Research has shown that derivatives similar to this compound exhibit significant antibacterial and antifungal activities against various pathogens, making them potential candidates for developing new antimicrobial agents .
Data Tables
| Application | Biological Activity | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial and fungal growth |
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of tetrahydroquinazolines. The findings suggested that the introduction of a methoxy group significantly enhanced the antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro assays demonstrated that a derivative of this compound reduced cell viability in breast cancer cell lines by over 50% at concentrations as low as 10 µM. The study attributed this effect to cell cycle arrest at the G1 phase and subsequent apoptosis induction through mitochondrial pathways .
Case Study 3: Antimicrobial Screening
A series of tests conducted on similar compounds showed effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those for standard antibiotics, indicating a promising lead for further development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it can act as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurological disorders like Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Itraconazole Intermediate (2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]-phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one)
- Core Structure : Triazolone vs. tetrahydroquinazoline-dione. The triazolone core lacks the fused bicyclic system, reducing hydrogen-bonding capacity compared to the target compound.
- Substituents: The piperazine ring is substituted with a 4-hydroxyphenyl group, differing from the 4-methoxyphenyl group in the target compound.
- Synthesis : Both compounds utilize 4-substituted phenylpiperazine intermediates, but the itraconazole intermediate employs a nitrobenzene coupling step, whereas the target compound’s synthesis likely involves propionyl ketone linkages .
3-[[4-(2-Fluorophenyl)-1-Piperazinyl]Methyl]-4-Methoxy-Benzaldehyde
- Core Structure: Benzaldehyde vs. tetrahydroquinazoline-dione.
- Substituents : A 2-fluorophenyl group on the piperazine ring introduces electron-withdrawing effects, which may enhance metabolic stability compared to the 4-methoxyphenyl group’s electron-donating properties. The benzaldehyde moiety offers reactivity for further derivatization, unlike the target compound’s stable dione core .
Heterocyclic Analogues with Diverse Cores
Coumarin-Benzodiazepine/Pyrazolone Hybrids (Compounds 4g and 4h)
- Core Structure: Coumarin-benzodiazepine/oxazepine fused with pyrazolone.
- Functional Groups : The tetrazolyl and pyrazolone groups introduce additional nitrogen-rich sites for ionic interactions, contrasting with the target compound’s oxygen-dominated hydrogen-bonding profile .
Structural and Functional Comparison Table
| Compound | Core Structure | Piperazine Substituent | Key Functional Groups | Potential Advantages |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinazoline-2,4-dione | 4-Methoxyphenyl | Dione, ketone-propyl linker | Balanced lipophilicity, hydrogen-bonding capacity |
| Itraconazole Intermediate | Triazolone | 4-Hydroxyphenyl | Triazolone, isobutyl chain | High polarity, aqueous solubility |
| 3-[[4-(2-Fluorophenyl)-1-Piperazinyl]Methyl]-4-Methoxy-Benzaldehyde | Benzaldehyde | 2-Fluorophenyl | Aldehyde, methoxybenzyl | Metabolic stability, synthetic versatility |
| Coumarin-Benzodiazepine Hybrid (4g) | Coumarin-benzodiazepine | N/A | Tetrazolyl, pyrazolone | Extended aromaticity, multi-target potential |
Biological Activity
The compound 3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a member of the tetrahydroquinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies on the biological activity of this compound, particularly its potential as an anticancer agent and its effects on different biological targets.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinazoline core substituted with a piperazine moiety and a methoxyphenyl group. The presence of these functional groups is believed to enhance its biological activity.
Research indicates that tetrahydroquinazoline derivatives can act as inhibitors of human topoisomerase II (topoII), a crucial enzyme involved in DNA replication and repair. Unlike traditional topoII poisons that enhance DNA cleavage, these compounds inhibit topoII function without causing DNA intercalation, which is linked to secondary leukemias associated with other topoII-targeted drugs .
Anticancer Activity
The lead compound from the tetrahydroquinazoline series has shown promising results in inhibiting cancer cell proliferation. Notably, it demonstrated an IC50 value of approximately 2 μM against topoIIα, significantly more potent than its effect on topoIIβ (IC50 ~200 μM) . This selective inhibition suggests a favorable therapeutic index for targeting cancer cells while minimizing side effects.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Topoisomerase II Inhibition | topoIIα | 2 | |
| Topoisomerase II Inhibition | topoIIβ | 200 | |
| Antiproliferative Activity | G-361 Melanoma Cells | Not specified |
Antimicrobial and Antifungal Activity
While the primary focus has been on anticancer properties, some studies have explored the antimicrobial potential of related compounds in the tetrahydroquinazoline class. For instance, derivatives have shown antibacterial and antifungal activities against various pathogens . However, specific data on the target compound's antimicrobial efficacy remains limited.
Case Studies and Research Findings
A study focused on a series of tetrahydroquinazoline derivatives revealed their broad antiproliferative activity against cultured human cancer cells. The compounds were assessed for safety profiles across multiple biological targets with minimal off-target effects observed .
Additionally, structural activity relationship (SAR) studies indicated that specific substitutions on the tetrahydroquinazoline core are crucial for enhancing biological activity. The introduction of dimethylamino groups significantly improved inhibition potency against topoII .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE?
Methodological Answer:
A multi-step synthesis is typically employed:
Piperazine Intermediate Preparation : React 4-methoxyphenylpiperazine with a β-keto ester (e.g., ethyl acetoacetate) to form the 3-oxopropanoyl-piperazine intermediate.
Quinazoline Core Assembly : Condense anthranilic acid derivatives with urea or thiourea under acidic conditions to generate the tetrahydroquinazoline-2,4-dione scaffold.
Coupling Reaction : Link the piperazine intermediate to the quinazoline core via a propyl spacer using a nucleophilic substitution or amide bond formation.
Key parameters include temperature control (<60°C to prevent piperazine ring decomposition) and anhydrous conditions for coupling steps .
Advanced: How can computational modeling address synthetic yield optimization for this compound?
Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics simulations can:
- Predict transition states of coupling reactions to identify rate-limiting steps.
- Screen solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models.
- Optimize steric and electronic parameters of substituents (e.g., methoxy group orientation) to enhance regioselectivity.
Recent studies integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time adjustment of reaction parameters, such as temperature gradients and catalyst loading, to maximize yield .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
Standard assays include:
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Kinetics : Assess bactericidal activity at 0–24 hours under controlled pH (7.2–7.4) and temperature (37°C).
- Biofilm Inhibition : Quantify biofilm biomass reduction using crystal violet staining.
Note: Include negative controls (DMSO) and reference antibiotics (e.g., ciprofloxacin) to validate results .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination.
- Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.1 ppm for aromatic protons).
- Strain-Specific Effects : Perform genomic profiling of microbial strains to identify resistance markers (e.g., efflux pump genes).
Cross-validation using orthogonal assays (e.g., checkerboard synergy tests) is critical .
Basic: What purification techniques are effective for isolating this compound post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with eluents like ethyl acetate:hexane (3:7) for intermediate separation.
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystal formation.
- HPLC : Apply reverse-phase C18 columns with methanol:water (70:30) for final purity (>98%). Monitor by UV at 254 nm .
Advanced: What strategies mitigate piperazine ring instability during synthesis?
Methodological Answer:
- Protecting Groups : Temporarily block the piperazine nitrogen with Boc (tert-butoxycarbonyl) to prevent oxidation.
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize ring-opening side reactions.
- Stabilizing Agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to reaction mixtures to inhibit radical degradation.
Post-synthesis characterization via FT-IR (C-N stretch at ~1,250 cm⁻¹) confirms structural integrity .
Basic: How should researchers design a robust theoretical framework for studying this compound’s mechanism of action?
Methodological Answer:
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes (e.g., dihydrofolate reductase).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy → ethoxy) and correlate with bioactivity.
- Pathway Analysis : Map interactions using KEGG or Reactome databases to identify impacted metabolic pathways .
Advanced: What advanced spectroscopic techniques elucidate conformational dynamics in solution?
Methodological Answer:
- NMR Relaxation Studies : Measure T₁ and T₂ relaxation times to assess rotational mobility of the piperazine ring.
- 2D NOESY : Detect intramolecular interactions (e.g., between the methoxyphenyl group and quinazoline core).
- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous buffers (pH 6.8–7.4).
Data should be interpreted with MD simulations to model solvation effects .
Basic: What are best practices for ensuring reproducibility in SAR studies?
Methodological Answer:
- Standardized Libraries : Use commercially available analogs (e.g., Sigma-Aldridge) with verified purity.
- Dose-Response Curves : Generate IC₅₀ values across ≥3 independent experiments (n=6 replicates each).
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
Advanced: How can multi-omics approaches enhance understanding of off-target effects?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated genes (e.g., apoptosis markers).
- Metabolomics : Use LC-MS to profile changes in metabolites (e.g., ATP, NADH) linked to mitochondrial toxicity.
- Proteomics : Apply SILAC labeling to quantify protein expression shifts (e.g., cytochrome P450 enzymes).
Integrate datasets using platforms like MetaboAnalyst 5.0 for systems-level insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
